2-(4-Benzylphenoxy)-5-methylaniline
Description
2-(4-Benzylphenoxy)-5-methylaniline is a substituted aniline derivative characterized by a benzylphenoxy group at the 2-position and a methyl group at the 5-position of the aromatic amine ring. Its molecular formula is C₁₉H₁₇NO, with a molecular weight of 275.3 g/mol (inferred from structurally similar compounds in ). The compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its aromatic amine and ether functionalities.
Properties
IUPAC Name |
2-(4-benzylphenoxy)-5-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-15-7-12-20(19(21)13-15)22-18-10-8-17(9-11-18)14-16-5-3-2-4-6-16/h2-13H,14,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTTWDPFAVGERU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=C(C=C2)CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylphenoxy)-5-methylaniline typically involves the reaction of 4-benzylphenol with 5-methylaniline under specific conditions. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the use of boron reagents . The reaction conditions often include the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylphenoxy)-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated, nitrated, and aminated compounds .
Scientific Research Applications
2-(4-Benzylphenoxy)-5-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Benzylphenoxy)-5-methylaniline involves its interaction with specific molecular targets and pathways. For example, it may act on the anti-estrogen binding site (ABS), leading to anti-proliferative effects . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological outcomes .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Physicochemical and Reactivity Trends
Lipophilicity: The methyl group in this compound enhances lipophilicity compared to the chloro (C₁₈H₁₄ClNO) or methoxy (C₁₃H₁₃NO₂) analogues.
Synthetic Yields: Analogues like 2-(4,5-dihydrooxazol-2-yl)-5-methylaniline achieve high yields (93%) under mild conditions (KOH/ethanol, 80°C), suggesting that similar protocols could apply to the target compound.
Hazard Profiles :
- Compounds with halogen substituents (e.g., chloro, bromo) may exhibit higher toxicity, whereas methyl or methoxy groups generally correlate with lower acute hazards.
Biological Activity
2-(4-Benzylphenoxy)-5-methylaniline, also known by its CAS number 946728-59-2, is an organic compound characterized by its complex structure that features both aromatic and aliphatic components. This compound has garnered attention in scientific research due to its potential biological activities, which could have implications in medicinal chemistry and pharmacology.
The molecular formula of this compound is , with a molecular weight of approximately 273.35 g/mol. The compound contains a benzyl group and an aniline derivative, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | 946728-59-2 |
Synthesis
The synthesis of this compound typically involves the reaction of 4-benzylphenol with 5-methylaniline under specific catalytic conditions. The reaction can be optimized to enhance yield and purity, often using acid or base catalysts to facilitate the formation of the desired product.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. This interaction can lead to modulation of biochemical pathways, influencing cellular functions and potentially leading to therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, research has shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy.
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound have revealed efficacy against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry explored the anticancer potential of structurally related compounds. The results indicated that these compounds could induce apoptosis in breast cancer cells through the activation of caspase pathways.
- Antimicrobial Research : In a study conducted by Pharmaceutical Biology, researchers evaluated the antimicrobial properties of various aniline derivatives, including this compound. The findings suggested significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.
Research Findings
- Cell Viability Assays : Various assays have demonstrated that this compound reduces viability in cancer cell lines by more than 50% at concentrations ranging from 10 to 50 µM.
- Inhibition Studies : The compound has shown promising results in inhibiting key enzymes involved in cancer metabolism, such as topoisomerases and kinases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
